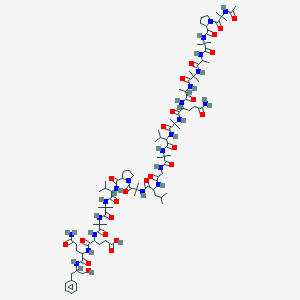
5-Acetylisoxazole-3-carboxylic acid
Overview
Description
5-Acetylisoxazole-3-carboxylic acid is a chemical compound with the molecular formula C6H5NO4 . It has a molecular weight of 155.108 Da . The compound is closely related to 5-Methylisoxazole-3-carboxylic acid, which has the empirical formula C5H5NO3 .
Synthesis Analysis
The synthesis of isoxazole derivatives, such as 5-Acetylisoxazole-3-carboxylic acid, often involves metal-free synthetic routes . These methods are preferred due to the drawbacks associated with metal-catalyzed reactions, such as high costs, low abundance, toxicity, significant generation of waste, and difficulty in separating the metals from the reaction mixtures . One common method for isoxazole synthesis employs Cu (I) or Ru (II) as catalysts for (3 + 2) cycloaddition reaction .Molecular Structure Analysis
The molecular structure of 5-Acetylisoxazole-3-carboxylic acid can be analyzed based on its molecular formula, C6H5NO4 . The structure of related compounds, such as 5-Methylisoxazole-3-carboxylic acid, includes a five-membered heterocyclic moiety .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Acetylisoxazole-3-carboxylic acid include a molecular weight of 155.108 Da . The compound has a density of 1.416g/cm3 and a boiling point of 402.6ºC at 760mmHg . More specific properties such as solubility, stability, and reactivity are not provided in the retrieved sources.Scientific Research Applications
Drug Discovery and Medicinal Chemistry
Isoxazole rings, like the one present in 5-Acetylisoxazole-3-carboxylic acid, are a crucial moiety in drug discovery research. They show various biological activities such as anticancer properties, potential as HDAC inhibitors, antioxidant, antibacterial, and antimicrobial activity .
Nanotechnology
Carboxylic acids are used in nanotechnology for surface modification of materials like carbon nanotubes. This aids in the production of polymer nanomaterials with enhanced properties .
Synthesis of Biologically Active Compounds
Isoxazoles are used in medicinal chemistry as biologically active compounds. The synthesis methods focus on selectivity of transformations to obtain desired isoxazole derivatives with specific biological activities .
Future Directions
The future directions in the field of isoxazole derivatives, including 5-Acetylisoxazole-3-carboxylic acid, involve the development of new eco-friendly synthetic strategies . There is significant interest in the synthesis of heterocycle-incorporated azo dye derivatives as potential scaffolds in the pharmaceutical sector . The research and development of imidazole- and benzimidazole-containing drugs is an increasingly active and attractive topic of medicinal chemistry .
properties
IUPAC Name |
5-acetyl-1,2-oxazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO4/c1-3(8)5-2-4(6(9)10)7-11-5/h2H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPFNHNJYQWTXHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=NO1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90591396 | |
| Record name | 5-Acetyl-1,2-oxazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90591396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Acetylisoxazole-3-carboxylic acid | |
CAS RN |
145441-17-4 | |
| Record name | 5-Acetyl-3-isoxazolecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=145441-17-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Acetyl-1,2-oxazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90591396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-acetyl-1,2-oxazole-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![2-(cyclopentylmethyl)-1H-benzo[d]imidazole](/img/structure/B136299.png)



